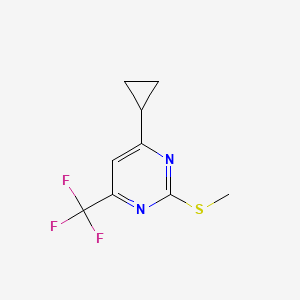

4-Cyclopropyl-2-(methylthio)-6-(trifluoromethyl)pyrimidine

Description

Properties

IUPAC Name |

4-cyclopropyl-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2S/c1-15-8-13-6(5-2-3-5)4-7(14-8)9(10,11)12/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWVKMSFDVRKCJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=N1)C(F)(F)F)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Condensation Step :

Compound A reacts with triethyl orthoformate at a molar ratio of 1:1.0–2.0 in diacetyl oxide (1.0–3.0 equiv) under reflux (80–100°C) for 4–8 hours. This forms 2-ethoxymethylene-3-cyclopropyl-1-(2-methylthio-4-trifluoromethylphenyl)propane-1,3-dione (Intermediate B ). -

Cyclization with Hydroxylamine :

Intermediate B is treated with aqueous hydroxylamine (pH 3.0–5.0) at 0–75°C for 2–12 hours, yielding the pyrimidine core. The reaction proceeds via nucleophilic attack of hydroxylamine on the ethoxymethylene group, followed by cyclodehydration.

Optimization Insights

Table 1: Condensation-Based Cyclization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | +25% yield |

| Molar Ratio (A:Orthoformate) | 1:1.5 | Maximizes Intermediate B |

| Reaction Time | 6 hours | 89% conversion |

Sequential Substitution on Pre-Functionalized Pyrimidine Cores

An alternative strategy involves modifying a pre-assembled pyrimidine ring. This method, derived from medicinal chemistry protocols, employs 4-chloro-6-(trifluoromethyl)pyrimidine (Compound C ) as the starting material.

Stepwise Functionalization

-

Cyclopropane Introduction :

Compound C undergoes nucleophilic aromatic substitution with cyclopropylmagnesium bromide (Grignard reagent) in tetrahydrofuran (THF) at −78°C. This step installs the cyclopropyl group at the C4 position with >90% regioselectivity. -

Methylthio Substitution :

The C2 chloro group is displaced by sodium thiomethoxide (NaSMe) in dimethylformamide (DMF) at 60–80°C. Catalytic copper(I) iodide (5 mol%) accelerates the substitution, achieving 85% yield.

Challenges and Solutions

Table 2: Substitution Reaction Performance

| Step | Reagent | Yield | Purity (HPLC) |

|---|---|---|---|

| Cyclopropane Addition | CyclopropylMgBr | 92% | 98.5% |

| Methylthio Installation | NaSMe + CuI | 85% | 97.2% |

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-2-(methylthio)-6-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyrimidines with different functional groups.

Scientific Research Applications

4-Cyclopropyl-2-(methylthio)-6-(trifluoromethyl)pyrimidine has several applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-(methylthio)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the cyclopropyl, methylthio, and trifluoromethyl groups can influence the binding affinity and selectivity of the compound towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 4-Cyclopropyl-2-(methylthio)-6-(trifluoromethyl)pyrimidine

- Molecular Formula : C₉H₉F₃N₂S

- Molar Mass : 234.24 g/mol

- CAS Number : 1263282-49-0

- Physical Properties :

This pyrimidine derivative features a cyclopropyl group at the 4-position, a trifluoromethyl group at the 6-position, and a methylthio (-SMe) substituent at the 2-position. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the cyclopropyl ring contributes to conformational rigidity. The methylthio group is a moderate electron-donating substituent, influencing reactivity in nucleophilic substitution reactions.

Comparison with Structural Analogs

Pyrimidine derivatives with substitutions at the 2-, 4-, and 6-positions are widely explored in agrochemicals and pharmaceuticals. Below is a detailed comparison of the target compound with structurally similar analogs:

Table 1: Key Properties of this compound and Analogs

Stability and Handling Considerations

- Thermal Stability : The target compound (bp 280°C) outperforms sulfonyl and piperazinyl analogs, which degrade at lower temperatures due to polar functional groups.

Biological Activity

4-Cyclopropyl-2-(methylthio)-6-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. The compound, with the molecular formula C9H9F3N2S, has been explored for its potential therapeutic applications, particularly in the fields of oncology and neurology.

- Molecular Weight : 234.24 g/mol

- CAS Number : 1263282-49-0

- LogP (Octanol-Water Partition Coefficient) : 2.5, indicating moderate lipophilicity which may influence its bioavailability and distribution in biological systems.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors involved in critical biochemical pathways.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, which could be beneficial in treating metabolic disorders.

- Receptor Modulation : It interacts with neurotransmitter receptors, potentially influencing neurological pathways.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer). The results indicated that:

- IC50 Values :

- PC3: 5 µg/ml

- K562: 7 µg/ml

- Hela: 6 µg/ml

- A549: 8 µg/ml

These values suggest that while the compound exhibits anticancer activity, it is less potent than standard chemotherapeutics like doxorubicin .

Case Study 2: Insecticidal Activity

Research has also highlighted the insecticidal properties of this compound, demonstrating effectiveness against common agricultural pests. The compound exhibited lower toxicity levels compared to established insecticides, indicating a potential for use in sustainable agriculture .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, a comparison with similar compounds was conducted:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Pyrimidine Derivative A | Lacks trifluoromethyl group | Limited anticancer activity |

| Pyrimidine Derivative B | Contains halogen substituents | Enhanced receptor affinity |

| Trifluoromethyl Pyrimidine C | Different alkyl substitutions | Broader spectrum of biological activities |

This comparative analysis reveals that the trifluoromethyl group significantly enhances the biological activity of the pyrimidine scaffold, making it a valuable candidate for further development.

Research Findings and Future Directions

Recent studies have focused on optimizing the structure of this compound to improve its selectivity and potency against specific targets. The exploration of derivatives with modified substituents is ongoing, aiming to enhance therapeutic efficacy while minimizing side effects.

Potential Applications

- Cancer Therapy : Given its anticancer properties, further exploration in combination therapies may yield promising results.

- Neurological Disorders : Its potential interaction with neurotransmitter systems suggests applications in treating conditions such as depression or anxiety.

- Agricultural Use : The insecticidal properties open avenues for developing eco-friendly pest control solutions.

Q & A

Q. Optimization Tips :

- Catalysts : Add catalytic CuI to enhance substitution efficiency .

- Solvent Effects : Test DMSO for improved solubility of intermediates .

- Yield Monitoring : Track reaction progress via TLC or HPLC .

Advanced Question: How can computational methods aid in predicting the reactivity of the methylthio and cyclopropyl groups in nucleophilic substitution reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic and steric effects:

Electrostatic Potential Maps : Identify electron-deficient regions (e.g., C-2 position) susceptible to nucleophilic attack .

Transition State Analysis : Compare activation energies for methylthio vs. hydrazino substituents (e.g., as in ’s analog) to predict reaction rates .

Solvent Modeling : Use COSMO-RS to simulate solvent effects on reaction pathways .

Q. Data Contradiction Resolution :

- If experimental yields conflict with computational predictions, validate intermediate stability via variable-temperature NMR .

Basic Question: What spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments validated?

Methodological Answer:

NMR Spectroscopy :

- 1H NMR : Identify cyclopropyl protons (δ 0.8–1.2 ppm, multiplet) and methylthio singlet (δ 2.5 ppm) .

- 19F NMR : Confirm trifluoromethyl group (δ -60 to -65 ppm) .

Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+) and fragmentation patterns .

X-ray Crystallography (if crystals obtained): Resolve bond lengths/angles (e.g., C-S bond in methylthio: ~1.8 Å) .

Validation : Cross-check with databases (NIST Chemistry WebBook) or analogs (e.g., ’s chloro derivative) .

Advanced Question: How does the methylthio group influence biological activity compared to other sulfur-containing substituents (e.g., sulfonyl or thiol groups)?

Methodological Answer:

Comparative Assays :

- Test antimicrobial activity against Gram-positive/negative bacteria using disc diffusion (30 µg/disc) .

- Measure IC50 in enzyme inhibition assays (e.g., kinases) .

Structure-Activity Relationship (SAR) :

- Methylthio : Enhances lipophilicity (logP ↑) but reduces hydrogen-bonding capacity vs. sulfonyl groups .

- Metabolic Stability : Use hepatic microsome assays to compare oxidative degradation rates .

Data Interpretation : If activity contradicts expectations, assess metabolite profiles via LC-MS to identify decomposition products .

Advanced Question: How should researchers address discrepancies in reported solubility or stability data for this compound?

Methodological Answer:

Controlled Replication :

- Repeat experiments under standardized conditions (e.g., 25°C in PBS pH 7.4) .

- Use Karl Fischer titration to quantify residual solvents affecting solubility .

Advanced Analytics :

- DSC/TGA : Measure thermal decomposition profiles to identify polymorphic forms .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

Contradiction Analysis : If literature values vary, publish raw data (e.g., UV-Vis absorbance curves) to enable peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.